molecular formula C10H7BrF2O B13456954 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one

5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13456954
M. Wt: 261.06 g/mol
InChI Key: WCGDLOBQZYZZJK-UHFFFAOYSA-N
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Description

5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of fluorinated naphthalenes. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the reaction of 2,2-difluoro-1,2,3,4-tetrahydronaphthalene with bromine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with bromine and fluorine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into its hydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Hydro derivatives

    Substitution: Alkylated or arylated naphthalenes

Scientific Research Applications

5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one is utilized in various scientific research fields:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Used in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form stable complexes with biological macromolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,2-difluoro-1,3-benzodioxole
  • 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole

Uniqueness

Compared to similar compounds, 5-Bromo-2,2-difluoro-1,2,3,4-tetrahydronaphthalen-1-one exhibits unique reactivity due to its specific substitution pattern. The presence of both bromine and fluorine atoms in the tetrahydronaphthalene framework provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H7BrF2O

Molecular Weight

261.06 g/mol

IUPAC Name

5-bromo-2,2-difluoro-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C10H7BrF2O/c11-8-3-1-2-7-6(8)4-5-10(12,13)9(7)14/h1-3H,4-5H2

InChI Key

WCGDLOBQZYZZJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=C1C(=CC=C2)Br)(F)F

Origin of Product

United States

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